![molecular formula C19H22O5 B2557849 3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858753-23-8](/img/structure/B2557849.png)
3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound characterized by a chromenyl core with diverse functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step organic synthesis process involving key intermediates. The initial step involves the synthesis of the chromenyl core, followed by the introduction of the dimethyl groups and the 3-methylbut-2-en-1-yl ether group under controlled conditions. Typical reaction conditions include the use of strong bases, controlled temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: : Industrial production generally scales up the laboratory synthesis methods. Advanced techniques such as continuous flow synthesis can be employed to optimize yield and purity. These methods ensure high efficiency, consistency, and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: : 3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid undergoes various chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: : The compound interacts with reagents like oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). Conditions typically involve controlled temperatures, inert atmospheres, and specific solvent systems to guide the reactions.
Major Products Formed: : Major products include derivatives that retain the chromenyl core but exhibit variations in the attached functional groups. These products can be used as intermediates in further chemical synthesis or as active compounds in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a reagent and intermediate in organic synthesis, particularly in the development of novel compounds with potential utility in pharmaceuticals and materials science.
Biology: : Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with biological macromolecules makes it a subject of interest for drug development and molecular biology research.
Medicine: : Investigated for its therapeutic potential in treating diseases due to its bioactive properties. Research includes its role in modulating biological pathways and its efficacy in preclinical models.
Industry: : Applied in the development of new materials with specific electronic, photonic, or mechanical properties. Its unique structure lends itself to innovative applications in materials science and engineering.
Wirkmechanismus
Molecular Targets and Pathways: : The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and nucleic acids. These interactions often modulate key biological pathways, leading to the desired therapeutic or research outcomes.
Vergleich Mit ähnlichen Verbindungen
3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid stands out due to its unique combination of functional groups and the presence of the chromenyl core. Similar compounds include other derivatives of chromenyl propanoic acids, each varying in their substituents which confer different chemical and biological properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-11(2)9-10-23-16-7-5-14-12(3)15(6-8-17(20)21)19(22)24-18(14)13(16)4/h5,7,9H,6,8,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBVHMXVQKLSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2557767.png)
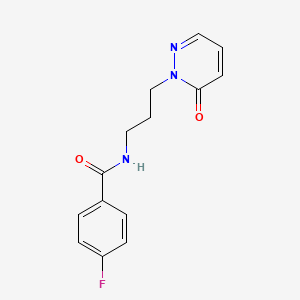
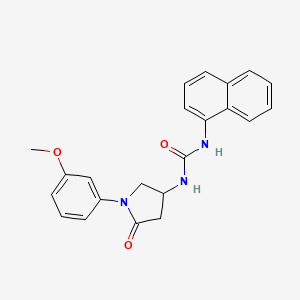
![N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2557775.png)
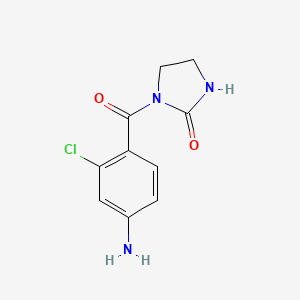
![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)
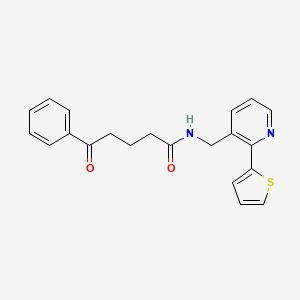
![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)
![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)
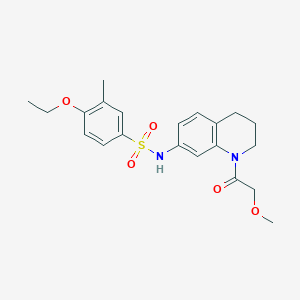
![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2557786.png)
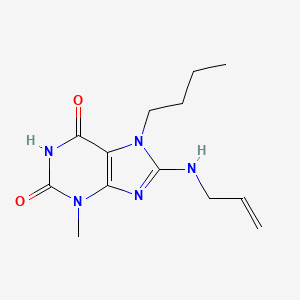
![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride](/img/structure/B2557788.png)
